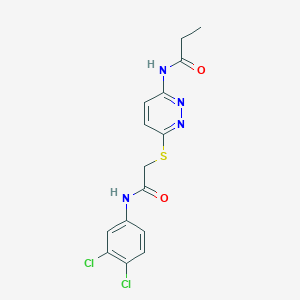

N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

描述

属性

IUPAC Name |

N-[6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N4O2S/c1-2-13(22)19-12-5-6-15(21-20-12)24-8-14(23)18-9-3-4-10(16)11(17)7-9/h3-7H,2,8H2,1H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFIAEDSHQMQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound under appropriate conditions.

Attachment of the 3,4-Dichlorophenyl Group: This step involves the reaction of the intermediate with 3,4-dichloroaniline in the presence of a coupling agent.

Formation of the Propionamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro groups can be reduced to amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

科学研究应用

N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The compound shares structural motifs with pyrimidin-4(3H)-one derivatives reported in the literature, such as 2d and 2e from Molecules (2015) . Below is a detailed comparison based on substituents, physical properties, and synthesis efficiency:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle: The target compound’s pyridazine core (two adjacent nitrogen atoms) differs from the pyrimidin-4(3H)-one in 2d and 2e.

Substituent Effects: Electron-Withdrawing Groups: 2d and 2e feature nitro groups (strong electron-withdrawing), whereas the target compound has 3,4-dichlorophenyl (moderate electron-withdrawing). This may reduce reactivity in electrophilic substitutions compared to nitro-substituted analogs.

Synthetic Efficiency: Yields for 2d (83.9%) and 2e (79.6%) suggest robust synthetic routes for pyrimidinone derivatives. The absence of data for the target compound precludes direct comparison, but analogous methods (e.g., nucleophilic substitution for thioether formation) may apply.

Thermal Stability: 2d’s higher melting point (227–228°C vs. 217°C for 2e) may reflect stronger intermolecular forces from the para-nitro group’s symmetry.

Functional Group Diversity: The propionamide in the target compound introduces a hydrogen-bond donor/acceptor absent in 2d and 2e, which could improve target engagement in biological systems.

Research Findings and Implications

- Structural Analogues : 2d and 2e demonstrate the importance of nitro groups in modulating electronic and steric properties, but the target compound’s dichlorophenyl-propionamide combination may offer a balance between lipophilicity and polarity for drug-like properties.

- Synthetic Feasibility : High yields in 2d /2e suggest that similar strategies (e.g., condensation reactions) could be adapted for the target compound, though purification challenges may arise from increased hydrophobicity.

生物活性

N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the presence of a pyridazinyl moiety, a thioether linkage, and a propionamide group. Its molecular formula is , and it features both hydrophobic and hydrophilic characteristics, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Activity : The compound shows significant antiproliferative effects against various cancer cell lines. Studies have demonstrated IC50 values indicating its effectiveness in inhibiting cell growth in breast, colon, and lung cancer models .

- Antimicrobial Properties : It has been evaluated for antimicrobial activity against gram-positive bacteria and mycobacterial strains. The compound exhibited a broad spectrum of action, outperforming some clinically used antibiotics in specific assays .

- Cytotoxicity : While demonstrating potent biological activity, the compound's cytotoxic effects on normal mammalian cells have been assessed. Results indicate that it possesses relatively low cytotoxicity compared to its antiproliferative effects on cancer cells, suggesting a favorable therapeutic index .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its action may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner, with the highest efficacy observed in breast cancer models .

- Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, including resistant strains like MRSA. The results indicated that it could serve as a potential candidate for developing new antimicrobial therapies .

常见问题

Q. What experimental designs address polypharmacology effects?

- Answer : Employ phenotypic screening (e.g., transcriptomics/proteomics) to identify off-target interactions. Use CRISPR-Cas9 knockouts to validate target specificity. Dose-response studies (IC₅₀ curves) differentiate primary vs. secondary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。